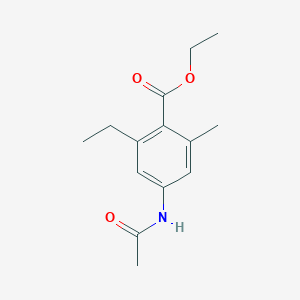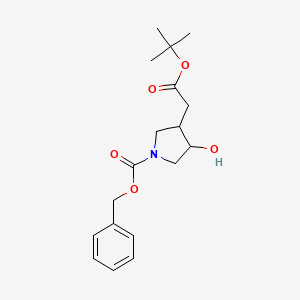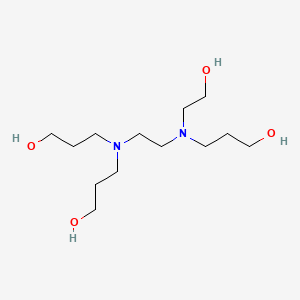
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is characterized by its unique structure, which includes an acetamido group, an ethyl group, and a methyl group attached to a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-acetamido-2-ethyl-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as distillation and crystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Aminolysis: Amines under mild heating conditions.
Major Products Formed
Hydrolysis: 4-acetamido-2-ethyl-6-methylbenzoic acid and ethanol.
Reduction: Corresponding alcohol.
Aminolysis: Corresponding amide.
Aplicaciones Científicas De Investigación
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl 4-acetamido-2-ethyl-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological pathways. The acetamido group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the acetamido, ethyl, and methyl groups.
Methyl benzoate: Similar ester structure but with a methyl group instead of an ethyl group.
Ethyl acetate: A simpler ester with a different aromatic structure
Uniqueness
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate is unique due to the presence of the acetamido group, which imparts additional chemical reactivity and potential biological activity. The combination of ethyl and methyl groups further distinguishes it from simpler esters, providing unique properties and applications .
Propiedades
Número CAS |
5411-18-7 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
ethyl 4-acetamido-2-ethyl-6-methylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-5-11-8-12(15-10(4)16)7-9(3)13(11)14(17)18-6-2/h7-8H,5-6H2,1-4H3,(H,15,16) |
Clave InChI |
LMWQHVYVHSVFOK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)NC(=O)C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)


![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)
